1-Cyclohexyl-3-(4-hydroxyphenyl)urea
Overview
Description
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea typically involves the reaction of cyclohexyl isocyanate with 4-hydroxyaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process. The key steps involve the careful handling of reactants and the purification of the final product to achieve the desired purity and yield .
Chemical Reactions Analysis
1-Cyclohexyl-3-(4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinone derivatives, while reduction yields amine derivatives .
Scientific Research Applications
1-Cyclohexyl-3-(4-hydroxyphenyl)urea has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-hydroxyphenyl)urea is primarily related to its role as an intermediate in drug synthesis. In the case of talinolol, the compound contributes to the formation of the active beta-blocker, which exerts its effects by blocking beta-adrenergic receptors in the heart. This leads to a decrease in heart rate and blood pressure, providing therapeutic benefits for patients with hypertension .
Comparison with Similar Compounds
1-Cyclohexyl-3-(4-hydroxyphenyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(4-methoxyphenyl)urea: This compound has a methoxy group instead of a hydroxyl group on the phenyl ring, which can lead to different chemical reactivity and biological activity.
1-Cyclohexyl-3-(4-chlorophenyl)urea: The presence of a chlorine atom on the phenyl ring can significantly alter the compound’s properties, including its solubility and reactivity.
1-Cyclohexyl-3-(4-nitrophenyl)urea:
The uniqueness of this compound lies in its hydroxyl group, which provides specific reactivity and makes it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
1-cyclohexyl-3-(4-hydroxyphenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12-8-6-11(7-9-12)15-13(17)14-10-4-2-1-3-5-10/h6-10,16H,1-5H2,(H2,14,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLAWYIMRBTCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398784 | |
Record name | 1-cyclohexyl-3-(4-hydroxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38652-23-2 | |
Record name | 1-cyclohexyl-3-(4-hydroxyphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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